4'-Nitro-4-dimethylaminoazobenzene
Overview
Description
4’-Nitro-4-dimethylaminoazobenzene is an organic compound belonging to the class of azobenzenes, which are characterized by the presence of a nitrogen-nitrogen double bond (N=N) linking two aromatic rings. This compound is known for its vibrant color and is often used as a dye. The presence of both nitro and dimethylamino groups on the aromatic rings significantly influences its chemical properties and reactivity.
Mechanism of Action
Target of Action
The primary target of 4’-Nitro-4-dimethylaminoazobenzene is the azo group (N=N) . The compound interacts with this group, leading to various structural changes and effects.
Mode of Action
The compound undergoes a robust and reversible light-induced trans-cis isomerization about the N=N bond . This ultrafast reaction involves the formation of stable dimers of 4’-Nitro-4-dimethylaminoazobenzene in solution . These dimers are stable in neutral and moderately acidic solutions .
Biochemical Pathways
The key marker modes, such as the 1570/1590 cm−1 NO2 stretch and the 1630 cm−1 C–N (Me)2 stretch , enable the separation and analysis of distinct trans and cis photoproduct dynamics . This reveals the 400 fs Frank-Condon relaxation , the 800 fs timescale of the cis product formation , and the 2 ps emergence and 8 ps relaxation of the unsuccessful ground state trans species .
Pharmacokinetics
The compound’s stability in both liquid and vapor phases suggests that it may have unique bioavailability characteristics .
Result of Action
The result of the compound’s action is the formation of di- and triprotonated dimers under conditions of low and moderate acidity . In this process, the yellow color of the initial solution changes to red . At high acidities, the triprotonated dimers decompose reversibly into diprotonated monomers .
Action Environment
The action of 4’-Nitro-4-dimethylaminoazobenzene is influenced by environmental factors such as light and acidity . The compound’s robust and reversible light-induced trans-cis isomerization suggests that light conditions can significantly impact its action . Additionally, the stability of the compound’s dimers in neutral and moderately acidic solutions indicates that acidity levels can also influence its efficacy and stability .
Biochemical Analysis
Biochemical Properties
4’-Nitro-4-dimethylaminoazobenzene plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to form stable dimers in solution, which can be converted to di- and triprotonated dimers under acidic conditions . These interactions are crucial for its function as a photoresponsive molecule, allowing it to participate in light-induced trans-cis isomerization reactions . The compound’s interactions with biomolecules are primarily driven by its azo group, which can form hydrogen bonds and other non-covalent interactions with proteins and enzymes.
Cellular Effects
The effects of 4’-Nitro-4-dimethylaminoazobenzene on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to undergo photoisomerization allows it to modulate cellular activities in response to light, making it a valuable tool for studying dynamic cellular processes . Additionally, its interactions with cellular proteins can lead to changes in gene expression and metabolic flux, further highlighting its importance in biochemical research.
Molecular Mechanism
The molecular mechanism of 4’-Nitro-4-dimethylaminoazobenzene involves its ability to undergo reversible trans-cis isomerization upon exposure to light. This process is facilitated by the compound’s azo group, which can absorb light and undergo structural changes . The isomerization process involves the initial dilation of the CNN bend, followed by quick movement along the CCNN, CNNC, and NNCC torsional coordinates . These structural changes enable the compound to interact with various biomolecules, leading to enzyme inhibition or activation and changes in gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4’-Nitro-4-dimethylaminoazobenzene can change over time due to its stability and degradation properties. The compound is known to be stable in neutral and moderately acidic solutions, but its stability can be affected by prolonged exposure to light and other environmental factors . Long-term studies have shown that the compound can have lasting effects on cellular function, including changes in gene expression and metabolic activity . These temporal effects are crucial for understanding the compound’s behavior in various experimental conditions.
Dosage Effects in Animal Models
The effects of 4’-Nitro-4-dimethylaminoazobenzene vary with different dosages in animal models. Studies have shown that the compound can induce tumors in the lung, liver, and bladder at high doses . These toxic effects highlight the importance of carefully controlling the dosage when using the compound in research. Additionally, threshold effects have been observed, indicating that the compound’s impact on cellular function can vary significantly depending on the concentration used .
Metabolic Pathways
4’-Nitro-4-dimethylaminoazobenzene is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its breakdown and utilization within the cell . The compound’s metabolism can affect metabolic flux and metabolite levels, influencing cellular energy production and other metabolic processes
Transport and Distribution
The transport and distribution of 4’-Nitro-4-dimethylaminoazobenzene within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation within different cellular compartments, affecting its overall activity and function . The compound’s distribution can also be influenced by its chemical properties, such as solubility and stability, which play a crucial role in its effectiveness as a biochemical tool.
Subcellular Localization
The subcellular localization of 4’-Nitro-4-dimethylaminoazobenzene is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . These localization patterns are essential for the compound’s activity, as they influence its interactions with biomolecules and its overall function within the cell
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Nitro-4-dimethylaminoazobenzene typically involves the diazotization of 4-nitroaniline followed by coupling with N,N-dimethylaniline. The reaction conditions generally include acidic environments to facilitate the diazotization process and basic conditions for the coupling reaction. The overall reaction can be summarized as follows:
Diazotization: 4-nitroaniline is treated with sodium nitrite (NaNO2) in the presence of hydrochloric acid (HCl) to form the diazonium salt.
Coupling: The diazonium salt is then reacted with N,N-dimethylaniline in a basic medium, typically using sodium hydroxide (NaOH), to yield 4’-Nitro-4-dimethylaminoazobenzene.
Industrial Production Methods
Industrial production of 4’-Nitro-4-dimethylaminoazobenzene follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
4’-Nitro-4-dimethylaminoazobenzene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).
Oxidation: The compound can be oxidized under specific conditions, although this is less common.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, where substituents replace hydrogen atoms on the rings.
Common Reagents and Conditions
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Electrophilic reagents such as halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products Formed
Reduction: The major product is 4’-Amino-4-dimethylaminoazobenzene.
Substitution: Depending on the substituent, various halogenated derivatives of 4’-Nitro-4-dimethylaminoazobenzene can be formed.
Scientific Research Applications
4’-Nitro-4-dimethylaminoazobenzene has several applications in scientific research:
Chemistry: Used as a dye and indicator in various chemical reactions and processes.
Biology: Employed in studies involving the interaction of dyes with biological molecules.
Medicine: Investigated for its potential use in drug delivery systems and as a probe in diagnostic assays.
Industry: Utilized in the production of colored materials, including textiles and plastics.
Comparison with Similar Compounds
4’-Nitro-4-dimethylaminoazobenzene can be compared with other azobenzene derivatives, such as:
4-Dimethylaminoazobenzene: Lacks the nitro group, resulting in different chemical properties and reactivity.
4-Nitroazobenzene: Lacks the dimethylamino group, affecting its electron-donating ability and overall behavior.
Methyl Orange: A well-known azo dye used as a pH indicator, which has different substituents on the aromatic rings.
The uniqueness of 4’-Nitro-4-dimethylaminoazobenzene lies in the combination of both nitro and dimethylamino groups, which impart distinct electronic and photochemical properties, making it valuable in various applications.
Properties
IUPAC Name |
N,N-dimethyl-4-[(4-nitrophenyl)diazenyl]aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O2/c1-17(2)13-7-3-11(4-8-13)15-16-12-5-9-14(10-6-12)18(19)20/h3-10H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSFRFLVWCKLQTO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6062464 | |
Record name | Benzenamine, N,N-dimethyl-4-[(4-nitrophenyl)azo]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6062464 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2491-74-9 | |
Record name | N,N-Dimethyl-4-[2-(4-nitrophenyl)diazenyl]benzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2491-74-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenamine, N,N-dimethyl-4-(2-(4-nitrophenyl)diazenyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002491749 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenamine, N,N-dimethyl-4-[2-(4-nitrophenyl)diazenyl]- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzenamine, N,N-dimethyl-4-[(4-nitrophenyl)azo]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6062464 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4'-Nitro-4-dimethylaminoazobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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